molecular formula C21H14ClN3O2 B2392962 (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327183-70-9

(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2392962
CAS No.: 1327183-70-9
M. Wt: 375.81
InChI Key: JDOYJDOLRFRBHJ-FLFQWRMESA-N
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Description

This compound belongs to the chromene-carboxamide class, characterized by a planar chromene core fused with an imino group and a pyridyl-substituted carboxamide. Chromene derivatives are widely studied for their pharmacological activities, including antifungal, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

2-(3-chlorophenyl)imino-N-pyridin-2-ylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-15-7-5-8-16(13-15)24-21-17(12-14-6-1-2-9-18(14)27-21)20(26)25-19-10-3-4-11-23-19/h1-13H,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOYJDOLRFRBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)Cl)O2)C(=O)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, with an aldehyde under acidic or basic conditions.

    Introduction of the Imino Group: The 3-chlorophenyl imino group can be introduced through a condensation reaction between the chromene core and 3-chloroaniline in the presence of a suitable dehydrating agent, such as phosphorus oxychloride (POCl3).

    Formation of the Carboxamide Moiety: The final step involves the reaction of the intermediate with pyridine-2-carboxylic acid or its derivative to form the carboxamide moiety. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl imino group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis.

    Modulating Receptors: Acting as an agonist or antagonist at receptor sites, influencing signal transduction pathways and cellular responses.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

(a) Fluorinated Analog: (2Z)-2-(3,4-Difluorophenyl)imino-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
  • Molecular Formula : C₂₁H₁₃F₂N₃O₂ (vs. C₂₀H₁₃ClN₃O₂ for the target compound).
  • Key Differences :
    • Fluorine atoms at 3,4-positions on the phenyl ring (vs. chlorine at 3-position).
    • Fluorine’s smaller atomic radius and higher electronegativity may alter electronic distribution and hydrogen-bonding capacity compared to chlorine.
  • Implications: Enhanced metabolic stability due to fluorine’s resistance to oxidation.
(b) Methoxylated Analog: (2Z)-N-(2-Methoxyphenyl)-2-[(3-Methoxyphenyl)imino]-2H-chromene-3-carboxamide
  • Key Differences :
    • Methoxy groups (electron-donating) replace chlorine (electron-withdrawing).
    • Molecular weight: 408.43 g/mol (vs. 364.80 g/mol for the target compound).
  • Altered pharmacokinetics due to differences in electronic effects .

Core Structure Modifications

(a) Saturated Chromene Derivatives
  • Example: 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
  • Key Differences :
    • Saturated chromene ring (tetrahydro-4H-chromene) vs. unsaturated 2H-chromene.
  • Implications: Reduced planarity may decrease intercalation with DNA or enzymes.

Pharmacological Implications

  • Target Compound : The 3-chlorophenyl group may enhance binding to cytochrome P450 enzymes or DNA topoisomerases, common targets in anticancer therapies.
  • Fluorinated Analog: Potential use in high-throughput drug pipelines due to robustness in experimental phasing .
  • Methoxylated Analog : Likely crosses the blood-brain barrier, suggesting applications in neurodegenerative diseases .

Biological Activity

(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivative class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive examination of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a chromene core with a 3-chlorophenyl imino group and a pyridin-2-yl carboxamide moiety. These structural elements contribute to its unique chemical properties and biological activities.

Structural Formula

 2Z 2 3 chlorophenyl imino N pyridin 2 yl 2H chromene 3 carboxamide\text{ 2Z 2 3 chlorophenyl imino N pyridin 2 yl 2H chromene 3 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis.
  • Receptor Modulation : It can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.

Pathways Affected

The compound has been shown to affect various biochemical pathways involved in:

  • Inflammation
  • Cell proliferation
  • Apoptosis

Antidiabetic Activity

Recent studies have highlighted the potential of chromene derivatives as DPP-4 inhibitors, which are essential for managing diabetes. A related study demonstrated that a similar compound achieved over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg within 24 hours, indicating significant antidiabetic potential comparable to established medications like omarigliptin .

Anticancer Properties

Chromene derivatives have been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Antimicrobial Activity

Studies have also reported antimicrobial effects against various pathogens. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(2Z)-2-[(3-bromophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamideBromine substitutionModerate DPP-4 inhibition
(2Z)-2-[(3-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamideFluorine substitutionEnhanced anticancer properties
(2Z)-2-[(3-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamideMethyl substitutionReduced antimicrobial activity

The unique presence of the 3-chlorophenyl imino group in our compound imparts distinct electronic and steric properties that influence its binding affinity and selectivity towards specific molecular targets, making it a valuable candidate for further research.

Case Studies and Research Findings

  • DPP-4 Inhibition Study : A study on similar chromene derivatives indicated that rational design strategies led to compounds with IC50 values around 2.0 nM, showcasing their potential as long-lasting antidiabetic agents .
  • Anticancer Mechanisms : Research involving chromene derivatives demonstrated their ability to induce apoptosis in breast cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.
  • Antimicrobial Efficacy : A series of tests on various bacterial strains showed that compounds with similar structures exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Q & A

Basic: What synthetic strategies are recommended for optimizing yield and purity of (2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide?

Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Precursor Preparation : Start with a chromene core synthesized via acid-catalyzed cyclization of substituted salicylaldehydes and β-ketoesters .
  • Imination : Introduce the 3-chlorophenylimino group using a Schiff base formation under anhydrous conditions (e.g., refluxing in ethanol with catalytic acetic acid) .
  • Coupling : Attach the pyridin-2-yl carboxamide moiety via nucleophilic acyl substitution, requiring inert atmospheres (N₂/Ar) and anhydrous solvents like DMF .
    Optimization Tips :
  • Control reaction temperature (±2°C) to avoid side reactions (e.g., isomerization of the Z-configuration) .
  • Use column chromatography (silica gel, hexane/EtOAc gradient) for purification, monitored by TLC .
  • Employ HPLC for final purity assessment (>95%) .

Basic: How is the Z-configuration of the imino group confirmed experimentally?

Answer:
The Z-configuration is verified using:

  • NMR Spectroscopy : The imino proton (NH) in Z-isomers typically appears downfield (δ 12–14 ppm in DMSO-d₆) due to intramolecular hydrogen bonding with the chromene oxygen .
  • X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to unambiguously confirm stereochemistry .
  • IR Spectroscopy : A strong C=N stretch near 1620–1650 cm⁻¹ supports the imine group’s geometry .

Basic: What reaction conditions influence the regioselectivity of functional group modifications in this compound?

Answer:
Regioselectivity is controlled by:

  • Electrophilic Substitution : The electron-rich pyridinyl nitrogen directs electrophiles (e.g., nitration) to the para position of the phenyl ring .
  • Nucleophilic Attack : The carboxamide carbonyl is susceptible to nucleophilic agents (e.g., Grignard reagents) under basic conditions (pH >10) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions at the chloro-substituted phenyl ring .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:
Methodological Approach :

  • PASS Algorithm : Predict activity spectra using structural descriptors (e.g., electron-withdrawing Cl, H-bond donors) to identify potential targets (e.g., kinase inhibition) .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Focus on the chromene core’s π-π stacking with aromatic residues .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl, pyridinyl) with IC₅₀ values from in vitro assays to refine predictions .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:
Contradictions often arise from:

  • Structural Variants : Minor substituent changes (e.g., 3-Cl vs. 4-Cl on phenyl) alter binding affinities. Compare bioassays using identical analogs .
  • Assay Conditions : Normalize data for pH, solvent (DMSO concentration ≤0.1%), and cell line specificity (e.g., HeLa vs. MCF-7) .
  • Metabolic Stability : Use LC-MS to quantify degradation products in cell media, which may falsely inflate IC₅₀ values .

Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?

Answer:
Challenges :

  • Twinned Crystals : Common due to flexible chromene backbone. Test for merohedral twinning using PLATON .
  • Weak Diffraction : Optimize crystal growth via vapor diffusion (e.g., ether into DCM solution) to improve resolution (<1.0 Å) .
    Solutions :
  • Use SHELXD for phase problem resolution in low-symmetry space groups (e.g., P2₁/c) .
  • Refine thermal parameters anisotropically to account for disorder in the imino group .

Advanced: How to improve aqueous solubility for in vivo studies without compromising activity?

Answer:
Strategies :

  • Prodrug Design : Introduce phosphate esters at the hydroxyl group, cleaved in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
  • Co-crystallization : Use cyclodextrins as co-formers to stabilize the compound in physiological pH .

Advanced: What mechanistic insights explain the compound’s reactivity in photochemical reactions?

Answer:

  • Excited-State Dynamics : UV irradiation promotes the chromene core to a singlet state, facilitating [4+2] cycloaddition with dienophiles (e.g., maleimides) .
  • Solvent Quenching : Methanol acts as a hydrogen donor, reducing photooxidation by scavenging radicals .
  • Substituent Effects : Electron-withdrawing groups (Cl) stabilize charge-transfer intermediates, altering reaction pathways .

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